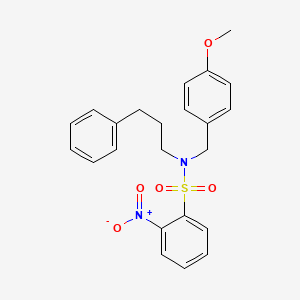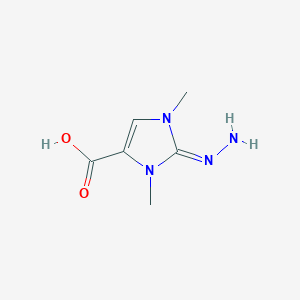
Ethyl 2-(1,2-dimethyl-1H-imidazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1,2-dimethyl-1H-imidazol-4-yl)acetate is an organic compound featuring an imidazole ring, a common structural motif in many biologically active molecules The imidazole ring is known for its presence in various natural and synthetic compounds, contributing to a wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,2-dimethyl-1H-imidazol-4-yl)acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole core.
Alkylation: The imidazole ring is then alkylated using methyl iodide to introduce the 1,2-dimethyl groups.
Esterification: The final step involves the esterification of the imidazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-(1,2-dimethyl-1H-imidazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(1,2-dimethyl-1H-imidazol-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and metabolic pathways due to its imidazole core.
Industrial Applications: It is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which Ethyl 2-(1,2-dimethyl-1H-imidazol-4-yl)acetate exerts its effects is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions, inhibit enzymes by binding to active sites, or interact with nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Ethyl 2-(1,2-dimethyl-1H-imidazol-4-yl)acetate can be compared with other imidazole derivatives such as:
1-Methylimidazole: Lacks the ester group and has different reactivity and applications.
2-Methylimidazole: Similar structure but different substitution pattern, leading to varied biological activities.
Imidazole-4-acetic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
1956319-03-1 |
|---|---|
分子式 |
C9H14N2O2 |
分子量 |
182.22 g/mol |
IUPAC名 |
ethyl 2-(1,2-dimethylimidazol-4-yl)acetate |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)5-8-6-11(3)7(2)10-8/h6H,4-5H2,1-3H3 |
InChIキー |
UGTALARVXQLADC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CN(C(=N1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)







![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)



![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)
